molecular formula C10H13BrCl2N2 B12319740 1-(3-Bromo-5-chlorophenyl)piperazine hydrochloride

1-(3-Bromo-5-chlorophenyl)piperazine hydrochloride

Cat. No.: B12319740
M. Wt: 312.03 g/mol
InChI Key: UYVQNRZNBXVQKL-UHFFFAOYSA-N
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Description

1-(3-Bromo-5-chlorophenyl)piperazine hydrochloride is a chemical compound with the molecular formula C10H13BrCl2N2 and a molecular weight of 312.03 g/mol . This compound is a derivative of piperazine, a heterocyclic organic compound that is widely used in pharmaceuticals and chemical research. The presence of bromine and chlorine atoms in the phenyl ring makes this compound particularly interesting for various chemical and biological studies.

Preparation Methods

The synthesis of 1-(3-Bromo-5-chlorophenyl)piperazine hydrochloride typically involves the reaction of 3-bromo-5-chloroaniline with piperazine under specific conditions. One common method includes the following steps :

    Cyclization of 1,2-diamine derivatives with sulfonium salts: This method involves the reaction of 1,2-diamine derivatives with sulfonium salts in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).

    Ring opening of aziridines: Aziridines can be opened under the action of N-nucleophiles to form piperazine derivatives.

    Intermolecular cycloaddition of alkynes: Alkynes bearing amino groups can undergo cycloaddition reactions to form piperazine rings.

Industrial production methods often involve the use of microwave irradiation to accelerate the reaction and improve yields .

Chemical Reactions Analysis

1-(3-Bromo-5-chlorophenyl)piperazine hydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include sulfonium salts, aziridines, and alkynes. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-(3-Bromo-5-chlorophenyl)piperazine hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors and enzymes. The presence of bromine and chlorine atoms in the phenyl ring enhances its binding affinity to these targets, leading to various biological effects . The compound can act as an agonist or antagonist, depending on the specific receptor or enzyme it interacts with.

Comparison with Similar Compounds

1-(3-Bromo-5-chlorophenyl)piperazine hydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and biological activity.

Properties

Molecular Formula

C10H13BrCl2N2

Molecular Weight

312.03 g/mol

IUPAC Name

1-(3-bromo-5-chlorophenyl)piperazine;hydrochloride

InChI

InChI=1S/C10H12BrClN2.ClH/c11-8-5-9(12)7-10(6-8)14-3-1-13-2-4-14;/h5-7,13H,1-4H2;1H

InChI Key

UYVQNRZNBXVQKL-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=CC(=CC(=C2)Br)Cl.Cl

Origin of Product

United States

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